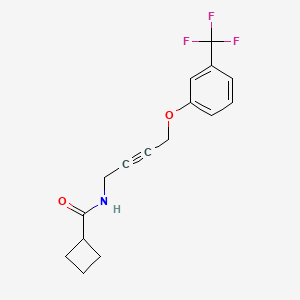
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C16H16F3NO2 and its molecular weight is 311.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide is a synthetic organic compound notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14F3NO2
- Molecular Weight : 301.27 g/mol
Structural Features
The compound consists of:
- A trifluoromethyl group (−CF3) attached to a phenoxy ring.
- A but-2-ynyl chain that connects to a cyclobutanecarboxamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances lipophilicity and receptor binding affinity, which can lead to modulation of various biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing trifluoromethyl groups have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound effectively inhibited CDK2 activity, leading to cell cycle arrest in cancer cells. This finding supports its use as a scaffold for developing new CDK inhibitors.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)13-7-4-8-14(11-13)22-10-2-1-9-20-15(21)12-5-3-6-12/h4,7-8,11-12H,3,5-6,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMYWHWRTVIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














